Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a pyrrolidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound in the investigation of enzyme-substrate interactions and receptor binding studies .
Medicine: Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-[(4-methoxyphenyl)amino]pyrrolidine-1-carboxylate
- Tert-butyl 3-[(4-fluorophenyl)amino]pyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring . The cyanophenyl group also enhances the compound’s binding affinity to specific biological targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 3-(4-cyanoanilino)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-13-6-4-12(10-17)5-7-13/h4-7,14,18H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLKJLBQVOYAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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